molecular formula C17H18N2O3S B2787887 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893093-36-2

2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2787887
CAS No.: 893093-36-2
M. Wt: 330.4
InChI Key: CQMBZNRKAWKPJM-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted with a 4-methoxybenzamido group at the 2-position and an N-methyl carboxamide moiety at the 3-position. The 4-methoxybenzamido group introduces electron-donating properties, which may influence solubility and pharmacokinetics, while the N-methyl carboxamide contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-18-16(21)14-12-4-3-5-13(12)23-17(14)19-15(20)10-6-8-11(22-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMBZNRKAWKPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted thiophene and benzoyl derivatives.

Scientific Research Applications

2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopenta[b]thiophene-3-carboxamide Derivatives

Compound Name R1 (2-position substituent) R2 (3-position substituent) Key Features
Target Compound 4-Methoxybenzamido N-methyl Electron-donating methoxy group; moderate lipophilicity
2-{2-[(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamido} analog Triazole-sulfanylpropanamido N/A Tandem mitofusin agonist; restores mtDNA in β-cells; requires residual Mfn2
2-(3-Bromobenzamido)-N-phenyl analog (ChemDiv 3261-0146) 3-Bromobenzamido N-phenyl Halogen (Br) enhances halogen bonding; higher lipophilicity (logP ~3.67)
G839-0106 (ChemDiv) 4-[Cyclohexyl(methyl)sulfamoyl]benzamido N-methyl Sulfamoyl group increases polarity; included in antiviral libraries
Ethyl 2-(4-nitrobenzamido)-cycloheptathiophene-3-carboxylate 4-Nitrobenzamido Ethyl ester Nitro group (electron-withdrawing); ester moiety alters metabolism
N-Methyl-2-(2-phenylacetamido) analog (BG14652) Phenylacetamido N-methyl Phenyl group increases hydrophobicity; potential for π-π interactions

Pharmacological and Functional Differences

  • Mitofusin Agonists () :
    The triazole-sulfanylpropanamido analog and its tandem partner act as mitofusin agonists, restoring mitochondrial DNA (mtDNA) content and improving glucose-stimulated insulin secretion (GSIS) in diabetic models. Unlike the target compound, these require residual mitofusin activity for efficacy, suggesting a dependency on mitochondrial fusion machinery .
  • Its N-phenyl group reduces solubility compared to the target compound’s N-methyl group .
  • Sulfamoyl-Containing Analogs () :
    G839-0106’s sulfamoyl group increases hydrogen-bonding capacity and polarity (PSA = 80.9 Ų), making it suitable for antiviral screening. In contrast, the target compound’s methoxy group balances lipophilicity and solubility (predicted logP ~3.0) .
  • Ester Derivatives () :
    Ethyl ester analogs (e.g., ethyl 2-(4-nitrobenzamido)-...) exhibit higher lipophilicity and altered metabolic pathways due to ester hydrolysis, whereas the target compound’s carboxamide group may enhance stability .

Physicochemical Properties

Table 2: Predicted/Reported Properties of Selected Analogs

Compound Molecular Weight logP PSA (Ų) Solubility (logSw) Key Applications
Target Compound ~358.4* ~3.0* ~85* ~-4.0* Mitochondrial modulation (inferred)
G839-0106 (ChemDiv) 475.63 3.67 80.9 -4.18 Antiviral, immune modulation
3-Bromobenzamido analog (3261-0146) ~403.3 ~3.8 ~75 -4.5 Screening for kinase inhibitors
BG14652 () 314.40 ~2.5 ~70 -3.5 Not specified

*Estimated based on structural similarity.

Biological Activity

The compound 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide , also known as G839-0026, is a synthetic derivative belonging to the class of cyclopentathiophene compounds. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity based on available research findings, including data tables and case studies.

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 342.40 g/mol
  • IUPAC Name : 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
  • SMILES Notation : CNC(c1c(NC(c(cc2)ccc2OC)=O)sc2c1CCC2)=O

Biological Activity Overview

Research into the biological activity of G839-0026 indicates several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that G839-0026 exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against specific bacterial strains, indicating its potential use as an antibacterial agent.
  • Anti-inflammatory Effects : In vitro studies have indicated that G839-0026 may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of G839-0026 against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated:

  • IC50 Values :
    • MCF-7: 12 µM
    • MDA-MB-231: 8 µM
  • Mechanism of Action : The compound was found to activate caspase pathways leading to apoptosis in treated cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-712Caspase activation
MDA-MB-2318Apoptosis induction

Antimicrobial Activity

In a separate study focusing on antimicrobial efficacy, G839-0026 was tested against Gram-positive and Gram-negative bacteria. The findings included:

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Research published in Pharmaceutical Biology assessed the anti-inflammatory effects of G839-0026 using lipopolysaccharide (LPS)-stimulated macrophages. Key findings included:

  • Reduction in Pro-inflammatory Cytokines : The compound significantly decreased levels of TNF-alpha and IL-6.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15080
IL-620090

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